molecular formula C11H6ClN5O4 B12355495 6-Imidazol-1-yl-7-nitroquinoxaline-2,3-dione;hydrochloride

6-Imidazol-1-yl-7-nitroquinoxaline-2,3-dione;hydrochloride

Cat. No.: B12355495
M. Wt: 307.65 g/mol
InChI Key: NIBKTBNARXJWLW-UHFFFAOYSA-N
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Description

6-Imidazol-1-yl-7-nitroquinoxaline-2,3-dione;hydrochloride is a compound that belongs to the class of quinoxalines Quinoxalines are bicyclic heterocycles made up of a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Imidazol-1-yl-7-nitroquinoxaline-2,3-dione;hydrochloride typically involves the formation of the quinoxaline core followed by the introduction of the imidazole and nitro groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of o-phenylenediamine with glyoxal can form the quinoxaline core, which is then further functionalized to introduce the imidazole and nitro groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-Imidazol-1-yl-7-nitroquinoxaline-2,3-dione;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

6-Imidazol-1-yl-7-nitroquinoxaline-2,3-dione;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Imidazol-1-yl-7-nitroquinoxaline-2,3-dione;hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1H-imidazol-1-yl)-7-nitro-1,2,3,4-tetrahydroquinoxaline-2,3-dione
  • 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione hydrochloride

Uniqueness

6-Imidazol-1-yl-7-nitroquinoxaline-2,3-dione;hydrochloride is unique due to its specific combination of the imidazole and nitro groups on the quinoxaline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H6ClN5O4

Molecular Weight

307.65 g/mol

IUPAC Name

6-imidazol-1-yl-7-nitroquinoxaline-2,3-dione;hydrochloride

InChI

InChI=1S/C11H5N5O4.ClH/c17-10-11(18)14-7-4-9(16(19)20)8(3-6(7)13-10)15-2-1-12-5-15;/h1-5H;1H

InChI Key

NIBKTBNARXJWLW-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)C2=CC3=NC(=O)C(=O)N=C3C=C2[N+](=O)[O-].Cl

Origin of Product

United States

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